[2]-Gingerdione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H16O4 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
6-(4-hydroxy-3-methoxyphenyl)hexane-2,4-dione |
InChI |
InChI=1S/C13H16O4/c1-9(14)7-11(15)5-3-10-4-6-12(16)13(8-10)17-2/h4,6,8,16H,3,5,7H2,1-2H3 |
InChI Key |
ASOVUCJFCHQGTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)CCC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
Natural Bioproduction and Extraction Methodologies Of 1 Gingerdione
Botanical Sources and Distribution oftudublin.ie-Gingerdione and Related Compounds
tudublin.ie-Gingerdione, with the chemical formula C₁₃H₁₆O₄, is a naturally occurring compound found primarily within the Zingiberaceae family of plants. impurity.com This family, known for its aromatic and medicinal properties, is the principal source of tudublin.ie-Gingerdione and structurally similar compounds.
The most well-documented botanical source of gingerdiones is the rhizome of Zingiber officinale, commonly known as ginger. researchgate.netdoh.gov.ae Ginger rhizomes are rich in a variety of bioactive compounds, including gingerols, shogaols, and gingerdiones, which contribute to their characteristic flavor and biological activities. frontiersin.orgmdpi.com Research has identified several types of gingerdiones in ginger, including utm.my-gingerdione and 1-dehydro- utm.my-gingerdione. znaturforsch.comnih.gov The specific concentration of these compounds can vary depending on the cultivar, geographical origin, and processing of the ginger rhizome. acs.orgcabidigitallibrary.org For instance, a study on "Tongling White Ginger" from China led to the isolation of novel gingerdione (B193553) dimers, highlighting the chemical diversity within different ginger varieties. acs.org
Another significant source of related compounds is Alpinia officinarum, or lesser galangal, also a member of the Zingiberaceae family. wikipedia.orgbambooland.com.au Its rhizomes are known to contain diarylheptanoids and other phenolic compounds. jst.go.jptaylorandfrancis.com While research on Alpinia officinarum has often focused on other constituents, the presence of structurally related compounds suggests its potential as a source for various gingerdione-like molecules. researchgate.net
The distribution of these compounds is not limited to Zingiber and Alpinia. Other plants within the Zingiberaceae family, such as Curcuma longa (turmeric), have also been found to contain related phenolic structures. researchgate.net The co-occurrence of these compounds across different genera within the same plant family points to shared biosynthetic pathways.
Below is a table summarizing the botanical sources of tudublin.ie-Gingerdione and related compounds.
| Botanical Source | Family | Common Name | Relevant Compounds |
| Zingiber officinale | Zingiberaceae | Ginger | tudublin.ie-Gingerdione, utm.my-Gingerdione, 1-dehydro- utm.my-gingerdione, Gingerdione dimers |
| Alpinia officinarum | Zingiberaceae | Lesser Galangal | Diarylheptanoids, Phenylalkanoids |
| Curcuma longa | Zingiberaceae | Turmeric | Curcuminoids, other phenolic compounds |
Extraction Techniques fortudublin.ie-Gingerdione from Natural Matrices
The extraction of tudublin.ie-Gingerdione and other gingerdiones from their natural botanical sources is a critical step for their study and potential application. A variety of extraction techniques have been employed, ranging from conventional solvent extraction to more advanced, greener technologies.
Conventional Solvent Extraction: Maceration and Soxhlet extraction are traditional methods that have been used to extract bioactive compounds from ginger. umi.ac.id These methods typically involve the use of organic solvents such as ethanol (B145695), methanol, or ethyl acetate. nih.gov The choice of solvent is crucial as it influences the yield and profile of the extracted compounds. For instance, ethanol is often favored due to its effectiveness in extracting phenolic compounds like gingerdiones and its relatively low toxicity. mdpi.com
Advanced Extraction Techniques: In recent years, there has been a shift towards more efficient and environmentally friendly extraction methods.
Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to create cavitation bubbles in the solvent, which enhances cell wall disruption and mass transfer, leading to higher extraction yields in shorter times. tudublin.ieutm.mynih.gov Studies have optimized UAE parameters such as solvent concentration, temperature, and sonication time to maximize the recovery of phenolic compounds from ginger. mdpi.com
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, leading to a rapid extraction process. This method has been successfully applied for the extraction of gingerols and shogaols, and by extension, can be applied to gingerdiones. mdpi.com
Supercritical Fluid Extraction (SFE): This technique employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. mdpi.comucl.ac.uk SFE is highly tunable by altering pressure and temperature, allowing for selective extraction of different compounds. scielo.brgoogle.com It is considered a green technology as it avoids the use of organic solvents and operates at relatively low temperatures, preserving thermolabile compounds. nih.gov
The table below provides a comparative overview of different extraction techniques for compounds from ginger.
| Extraction Technique | Principle | Advantages | Key Parameters |
| Maceration/Soxhlet | Soaking plant material in a solvent to dissolve target compounds. | Simple, low cost. | Solvent type, temperature, time. |
| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to enhance extraction efficiency. | Reduced extraction time and solvent consumption, higher yields. tudublin.ieumi.ac.id | Solvent concentration, temperature, sonication time and amplitude. mdpi.com |
| Microwave-Assisted Extraction (MAE) | Use of microwave energy for rapid heating of the sample. | Very short extraction times, reduced solvent use. mdpi.com | Microwave power, temperature, time, solvent type. |
| Supercritical Fluid Extraction (SFE) | Use of a supercritical fluid (e.g., CO₂) as the solvent. | Environmentally friendly, high selectivity, pure extracts. mdpi.comgoogle.com | Pressure, temperature, CO₂ flow rate. google.com |
Advanced Isolation and Purification Strategies fortudublin.ie-Gingerdione
Following extraction, the crude extract contains a complex mixture of compounds. Therefore, advanced isolation and purification techniques are necessary to obtain tudublin.ie-Gingerdione in a pure form.
Chromatographic Techniques: Chromatography is the cornerstone of purification for natural products.
Column Chromatography (CC): This is a fundamental technique used for the initial fractionation of the crude extract. nih.gov Silica gel is a common stationary phase, and a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate) is used to separate compounds based on their affinity for the stationary phase. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC, particularly in its preparative form (prep-HPLC), is a high-resolution technique used for the final purification of target compounds. nih.govscribd.com Reversed-phase columns (e.g., C18) are frequently used, with mobile phases typically consisting of acetonitrile (B52724) and water mixtures. mdpi.com The use of HPLC allows for the isolation of compounds with high purity.
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a support-free liquid-liquid partition chromatography technique that has been successfully used for the separation and purification of gingerols from crude ginger extracts. researchgate.net This method can yield highly pure compounds in a single step.
Structure Elucidation: Once isolated, the structure of the purified compound is confirmed using spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are essential for determining the carbon-hydrogen framework of the molecule. znaturforsch.com
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification. nih.govontosight.ai
The combination of these advanced chromatographic and spectroscopic techniques is crucial for the successful isolation and characterization of tudublin.ie-Gingerdione from natural sources.
Biological Activities and Research Findings
Antioxidant Properties
Studies have investigated the antioxidant potential of various ginger compounds. While research on nih.gov-Gingerdione is less extensive than on major constituents like ontosight.ai-gingerol, related gingerdione (B193553) derivatives have demonstrated notable antioxidant activity. nih.govnih.gov For instance, 1-dehydro- ontosight.ai-gingerdione showed high antioxidant potency in DPPH radical-scavenging and TEAC assays. researchgate.netnih.gov Another study highlighted that semisynthetic 6-gingerdione exhibited excellent cell-free antioxidant properties and was shown to counteract hydrogen peroxide-induced oxidative stress and reduce cell death in zebrafish larvae. nih.gov The antioxidant effects of these phenolic compounds are often attributed to their ability to scavenge free radicals. nih.govsciencefrontier.org
Anti-inflammatory Mechanisms
The anti-inflammatory properties of ginger and its constituents are well-documented. nih.govresearchgate.net Gingerdiones, as a class, are known to contribute to these effects. jst.go.jp Research on related compounds provides insight into potential mechanisms. For example, 1-dehydro- ontosight.ai-gingerdione has been shown to significantly suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins, which are key mediators of the inflammatory response. researchgate.netnih.govchemfaces.com Other ginger constituents, such as 1-dehydro-10-gingerdione, have been found to inhibit IKKβ activity, which is crucial for the activation of the NF-κB signaling pathway that regulates the expression of many inflammatory genes. chemfaces.come-century.us These findings suggest that gingerdiones may exert anti-inflammatory effects by modulating critical inflammatory pathways.
Research on Flavor Modification
Beyond its potential health benefits, nih.gov-Gingerdione has been a subject of interest in the field of flavor science. A study synthesizing various short-chain gingerdione derivatives evaluated their properties as flavor modifiers. researchgate.net In that research, nih.gov-Gingerdione, at certain concentrations, demonstrated a promising ability to mask the bitterness of an aqueous caffeine (B1668208) solution by 20-30%. researchgate.net It also showed a roughly 20% reduction in the bitterness of a quinine (B1679958) solution. researchgate.net This suggests a potential application for nih.gov-Gingerdione in the food industry to improve the palatability of products containing bitter components. researchgate.net
Synthetic Chemistry Of 1 Gingerdione and Analogues
Total Synthesis Approaches forresearchgate.net-Gingerdione
The complete chemical synthesis of researchgate.net-Gingerdione, independent of natural precursors, has been a subject of scientific exploration, aiming to provide a reliable source of this and related compounds for further study. One notable approach involves the condensation of trimethylsilyl zingerone with various aldehydes and acylimidazoles. This method facilitates a concise synthesis of not only researchgate.net-Gingerdione but also other related constituents found in ginger root, such as (±)- hmdb.ca-gingerol and di-O-methylhexahydrocurcumin. The process begins with the selective deprotonation of trimethylsilyl zingerone, creating a reactive anion that readily condenses with appropriate electrophiles to construct the carbon skeleton of the target molecule.
Another strategy focuses on the cross-aldol condensation of an α,β-unsaturated ketone, dehydrozingerone (B89773), with different aldehydes. nih.gov Dehydrozingerone itself can be prepared in high yield by the condensation of vanillin (B372448). nih.gov The subsequent aldol (B89426) condensation, when catalyzed by specific bases like lithium bis(trimethylsilyl)amide (LiHMDS), can be directed to yield the desired gingerdione (B193553) structure, although other related compounds may also be formed as minor products. nih.gov These total synthesis routes offer versatility in accessing not just researchgate.net-Gingerdione but also a library of analogues by varying the starting aldehydes or other coupling partners.
Semi-synthetic Derivatization Strategies forresearchgate.net-Gingerdione
Semi-synthetic approaches leverage abundant, naturally occurring precursors to create less common or novel derivatives of researchgate.net-Gingerdione. A primary starting material for these strategies is hmdb.ca-gingerol, a major pungent component of ginger that can be isolated in large quantities. victoria.ac.nzresearchgate.net One documented semi-synthetic route to hmdb.ca-gingerdione from hmdb.ca-gingerol involves a three-step reaction sequence. victoria.ac.nzresearchgate.net This process includes:
Selective Protection: The hydroxyl group of hmdb.ca-gingerol is protected using a tert-Butyldimethylsilyl (TBDMS) group.
Oxidation: The protected intermediate is then oxidized using Dess-Martin periodinane (DMP), which converts the secondary alcohol into a ketone.
Deprotection: The final step involves the removal of the TBDMS protecting group to yield hmdb.ca-gingerdione. victoria.ac.nz
This methodology is significant as it provides a pathway to access hmdb.ca-gingerdione, which is often found in much lower abundance in natural sources compared to hmdb.ca-gingerol. researchgate.net Such semi-synthetic strategies are crucial for generating sufficient quantities of less abundant natural products for biological evaluation and for creating novel analogues with potentially enhanced properties. researchgate.netresearchgate.net Researchers have utilized these approaches to synthesize various derivatives, including those with modifications to the alkyl chain or the aromatic ring, to explore their structure-activity relationships. researchgate.netresearchgate.net
Regioselective Synthesis and Stereochemical Considerations in Gingerdione Analogues
The synthesis of gingerdione analogues often requires precise control over the reaction site (regioselectivity) and the three-dimensional arrangement of atoms (stereochemistry). The β-diketone moiety in the gingerdione structure presents a key challenge and opportunity for regioselective modifications.
Stereochemistry is a critical factor in the biological activity of many compounds, as enantiomers (mirror-image isomers) of a chiral drug can exhibit significantly different pharmacological and pharmacokinetic properties. nih.gov While researchgate.net-Gingerdione itself is not chiral, the introduction of substituents or modifications during the synthesis of its analogues can create chiral centers. The two enantiomers of a chiral molecule can interact differently with biological targets like enzymes and receptors, which are themselves chiral environments. nih.gov Therefore, controlling the stereochemical outcome of a synthesis is paramount to producing a specific, desired enantiomer.
In the context of gingerdione analogues, synthetic strategies must be designed to control the formation of specific isomers. For example, in aldol condensation reactions used to build the carbon framework, the choice of reagents and reaction conditions can influence the stereoselectivity of the newly formed chiral centers. While the available literature focuses more on the synthesis of racemic mixtures or achiral analogues, the principles of asymmetric synthesis are directly applicable to producing single-enantiomer gingerdione derivatives for more precise pharmacological studies. The development of stereoselective synthetic routes remains a key area for future research to fully unlock the therapeutic potential of this class of compounds.
Molecular Mechanisms and Preclinical Biological Activities Of 1 Gingerdione
Anti-inflammatory Modulatory Actions of Gingerdiones
Gingerdiones, a class of pungent compounds found in the rhizome of ginger (Zingiber officinale), have demonstrated significant anti-inflammatory properties in a variety of preclinical studies. These compounds exert their effects by targeting multiple key components of inflammatory signaling pathways. Research has focused on several analogues, particularly dehydrogingerdiones, which show potent activity in modulating immune responses at a molecular level. Their mechanisms of action include the suppression of pro-inflammatory molecules, interference with critical transcription factors like NF-κB, and regulation of inflammatory enzymes.
Inhibition of Pro-inflammatory Mediators
Gingerdiones effectively suppress the production of a wide range of pro-inflammatory mediators that are crucial in the inflammatory cascade.
1-dehydro- researchgate.net-gingerdione (D10G) has been shown to suppress the expression of inflammatory genes including those for interleukin-6 (IL-6). nih.gov
12-dehydrogingerdione (B12371338) (12-DHGD) demonstrates considerable anti-neuroinflammatory effects by inhibiting the production of multiple pro-inflammatory mediators in lipopolysaccharide (LPS)-activated microglial cells. nih.gov These include nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), IL-6, and tumor necrosis factor-alpha (TNF-α). nih.govnih.gov
6-dehydrogingerdione has been reported to decrease levels of NO, TNF-α, IL-1β, and IL-6. researchgate.net
1-dehydro- semanticscholar.org-gingerdione can attenuate the LPS-induced increase of PGE2 in murine macrophages and is a potent inhibitor of NO synthesis. nih.govresearchgate.net
Table 1: Inhibition of Pro-inflammatory Mediators by Gingerdione (B193553) Compounds
| Compound | Inhibited Mediator | Cell Type | Reference |
|---|---|---|---|
| 1-dehydro- researchgate.net-gingerdione | IL-6 | Macrophages | nih.gov |
| 12-dehydrogingerdione | NO, PGE2, IL-6, TNF-α | Microglia | nih.govnih.gov |
| 6-dehydrogingerdione | NO, TNF-α, IL-1β, IL-6 | Macrophages | researchgate.net |
| 1-dehydro- semanticscholar.org-gingerdione | NO, PGE2 | Macrophages | nih.govresearchgate.net |
Modulation of Nuclear Factor-κB (NF-κB) Signaling Pathways
The transcription factor Nuclear Factor-κB (NF-κB) is a central regulator of inflammatory gene expression, and its modulation is a key mechanism of gingerdiones' anti-inflammatory action.
1-dehydro- researchgate.net-gingerdione (D10G) directly targets and inhibits the catalytic activity of IκB kinase β (IKKβ). nih.govmedchemexpress.com This action prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govimmunomart.com As a result, the translocation of NF-κB to the nucleus is blocked, suppressing the transcription of its target inflammatory genes. nih.govresearchgate.net
12-dehydrogingerdione (12-DHGD) suppresses the LPS-activated Akt/IKK/NF-κB pathway in microglia. nih.govnih.gov It inhibits the phosphorylation of NF-κB and its upstream regulators IKKα/β and Akt, thereby preventing NF-κB's nuclear translocation and DNA binding activity. nih.govresearchgate.net
10-dehydrogingerdione (10-DHGD) has also been shown to inhibit the NF-κB signaling pathway. mdpi.com
Impact on Toll-like Receptor (TLR) Signaling
Toll-like receptors (TLRs) are critical pattern recognition receptors that initiate innate immune and inflammatory responses upon detecting pathogen-associated molecular patterns like LPS. Gingerdiones can interfere with this upstream signaling.
The anti-inflammatory effects of 1-dehydro- researchgate.net-gingerdione (D10G) are directly linked to its ability to suppress inflammatory gene expression triggered by TLR-mediated innate immunity. nih.govresearchgate.net It disrupts the downstream signaling cascade in macrophages stimulated with agonists for TLR2/6, TLR4, or TLR5. nih.gov
Research on 10-dehydrogingerdione (10-DHGD) has demonstrated its ability to modulate renal inflammation by inhibiting the TLR4/NF-κB/ERK signaling pathway. mdpi.com
Regulation of Cyclooxygenase (COX) and Nitric Oxide Synthase (NOS) Expression
Cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) are key enzymes responsible for producing large amounts of inflammatory mediators like prostaglandins (B1171923) and nitric oxide, respectively.
1-dehydro- researchgate.net-gingerdione (D10G) suppresses the NF-κB-regulated gene expression of both iNOS and COX-2 in LPS-activated macrophages. nih.govresearchgate.net
12-dehydrogingerdione (12-DHGD) markedly suppresses the production of NO and PGE2 by inhibiting the expression of iNOS and COX-2 proteins in activated microglial cells. nih.gov Notably, this inhibition is selective for the inducible COX-2 enzyme, without affecting the constitutively expressed COX-1. nih.govnih.gov
1-dehydro- semanticscholar.org-gingerdione has also been found to significantly suppress the expression of iNOS and COX-2 proteins in a concentration-dependent manner. nih.govresearchgate.net
Table 2: Regulation of Inflammatory Enzymes by Gingerdione Compounds
| Compound | Target Enzyme | Effect | Cell Type | Reference |
|---|---|---|---|---|
| 1-dehydro- researchgate.net-gingerdione | iNOS, COX-2 | Suppression of Expression | Macrophages | nih.govresearchgate.net |
| 12-dehydrogingerdione | iNOS, COX-2 | Suppression of Expression | Microglia | nih.govnih.gov |
| 1-dehydro- semanticscholar.org-gingerdione | iNOS, COX-2 | Suppression of Expression | Macrophages | nih.govresearchgate.net |
Effects on Mitogen-Activated Protein Kinase (MAPK) Pathways
Mitogen-activated protein kinase (MAPK) pathways are another crucial set of signaling cascades that regulate inflammation. Evidence suggests that gingerdiones can influence these pathways to exert their anti-inflammatory effects.
Studies on 1-dehydro- researchgate.net-gingerdione (D10G) showed it could differentially inhibit the LPS-induced phosphorylation of MAPKs, with the activation of JNK being particularly sensitive to its effects. nih.gov This compound also inhibited the transcriptional activity of AP-1, a transcription factor downstream of MAPK signaling. nih.gov
10-dehydrogingerdione (10-DHGD) has been shown to protect against renal injury by inhibiting the TLR4/NF-κB/ERK pathway, directly implicating its role in modulating the Extracellular signal-regulated kinase (ERK), a key member of the MAPK family. mdpi.com
Immunomodulatory Effects on Specific Cell Types
The anti-inflammatory activities of gingerdiones have been documented in specific immune cells that are central to the inflammatory response.
Macrophages : The effects of 1-dehydro- researchgate.net-gingerdione have been extensively studied in the murine macrophage cell line RAW 264.7 and in primary bone marrow-derived macrophages. nih.govresearchgate.net In these cells, it effectively suppresses the expression of inflammatory genes. nih.gov1-dehydro- semanticscholar.org-gingerdione has also been shown to inhibit inflammatory responses in RAW 264.7 macrophages. nih.gov
Microglia : 12-dehydrogingerdione has demonstrated potent anti-neuroinflammatory activity in both the BV-2 microglial cell line and in primary microglial cells. nih.gov As the resident immune cells of the central nervous system, the suppression of inflammatory activation in microglia is a key therapeutic target for neurodegenerative diseases. semanticscholar.orgnih.gov
Antioxidant System Modulation by Gingerdiones
Ginger and its constituents are recognized for their antioxidant properties, which involve the scavenging of free radicals. nih.gov Certain gingerdione compounds have been evaluated for these capacities. In studies comparing various ginger compounds, 1-dehydro- researchgate.net-gingerdione demonstrated notable antioxidant potency. sigmaaldrich.comnih.gov Its effectiveness was observed in both 1,1-diphenyl-2-picyrlhydrazyl (DPPH) radical-scavenging assays and trolox equivalent antioxidant capacity (TEAC) assays. nih.govresearchgate.net The antioxidant activities of ginger extracts are attributed to their polyphenol content, which can effectively control free radicals and lipid peroxidation. bohrium.com The generation of reactive oxygen species (ROS) is a critical factor that some gingerdiones can modulate, which is closely linked to their anticancer activities. nih.govnih.gov For instance, 1-dehydro- researchgate.net-gingerdione was found to induce ferroptosis in breast cancer cells by promoting ROS levels. nih.gov
Table 1: Relative Antioxidant Potency of Ginger Compounds
| Compound | Relative DPPH Radical Scavenging Potency | Relative Trolox Equivalent Antioxidant Capacity (TEAC) |
|---|---|---|
| 1-dehydro- researchgate.net-gingerdione | High | High |
| Hexahydrocurcumin | High | High |
| 6-shogaol | Moderate | Moderate |
| 6-dehydroshogaol | Lower | Lower |
Source: Based on data from in vitro antioxidant and anti-inflammatory activity studies. nih.govresearchgate.net
Bioactive compounds can exert antioxidant effects by inducing phase II detoxification enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as quinone reductase (QR). This enzyme plays a crucial role in protecting cells against oxidative damage. Bioactivity-guided fractionation of ginger rhizome extracts identified 1-dehydro- researchgate.net-gingerdione as a potent inducer of quinone reductase activity in murine hepatoma cells. researchgate.net The ability of 1-dehydro- researchgate.net-gingerdione to induce QR was significant, with a concentration to double QR activity (CD value) of 13.24 ± 0.45 μM. researchgate.net This induction was associated with an increased expression of the NQO-1 protein, confirming the compound's role in upregulating this protective enzyme system. researchgate.net
Table 2: Quinone Reductase (QR) Inducing Activity of Ginger Compounds
| Compound | Concentration to Double QR Activity (CD value in μM) |
|---|---|
| researchgate.net-Dehydroshogaol | 9.23 ± 0.22 |
| 1-dehydro- researchgate.net-gingerdione | 13.24 ± 0.45 |
| Hexahydrocurcumin | 68.81 ± 3.90 |
Source: Data from a study on the isolation of quinone reductase inducing agents from ginger rhizome. researchgate.net
Anticancer and Cytostatic Activities of Gingerdiones in Preclinical Models
Several gingerdione derivatives have demonstrated the ability to induce apoptosis, or programmed cell death, in cancer cells. 6-Dehydrogingerdione triggers the mitochondrial apoptotic pathway in human breast cancer cells, indicated by a change in the Bax/Bcl-2 ratio and subsequent activation of caspase-9. nih.govresearchgate.net This process is critically mediated by the generation of reactive oxygen species (ROS) and the activation of the c-Jun N-terminal kinase (JNK) pathway. nih.gov Antioxidants have been shown to decrease this JNK activation and subsequent apoptosis, highlighting the central role of ROS. nih.gov Furthermore, 6-dehydrogingerdione can trigger apoptosis through the Fas receptor-mediated pathway and upregulate p53. medchemexpress.com
Separately, research on 1-dehydro- researchgate.net-gingerdione revealed its capacity to induce a form of iron-dependent cell death called ferroptosis in breast cancer cells. nih.govnih.gov This pathway is distinct from classical apoptosis and is characterized by the accumulation of lipid peroxides. nih.gov
Table 3: Apoptotic Mechanisms of 6-Dehydrogingerdione in Breast Cancer Cells
| Mechanism | Key Molecular Events |
|---|---|
| Mitochondrial Pathway | Increased Bax/Bcl-2 ratio, Caspase-9 activation |
| ROS/JNK Signaling | Increased ROS generation, Activation of ASK1 and JNK |
| Fas Receptor Pathway | Upregulation of Fas receptor |
| p53 Regulation | Upregulation of Ser-15 phosphorylation, p53 nuclear translocation |
Source: Studies on the effects of 6-dehydrogingerdione on human cancer cells. nih.govresearchgate.netmedchemexpress.com
Gingerdiones can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints. 6-Dehydrogingerdione has been shown to induce a G2/M phase arrest in human breast cancer cells. nih.govresearchgate.net This cell cycle blockade is associated with molecular changes, including an increase in the level of the cell cycle inhibitor p21 and a reduction in the amounts of key proteins that drive the G2/M transition, such as cyclin A, cyclin B1, Cdc2, and Cdc25C. nih.govresearchgate.net The compound also enhances the levels of inactivated, phosphorylated forms of Cdc2 and Cdc25C, further contributing to the cell cycle halt. nih.gov Similarly, Gingerenone A, another compound from ginger, has been observed to cause a G2/M delay in breast cancer cells. mdpi.com
The anticancer effects of gingerdiones are linked to their ability to modulate critical genetic pathways. 1-dehydro- sigmaaldrich.com-gingerdione has been found to suppress the activation of NF-κB, a key transcription factor involved in inflammation and cancer. researchgate.netnih.govnih.gov It achieves this by directly inhibiting the catalytic activity of IKKβ, a kinase essential for NF-κB activation. nih.govnih.gov This inhibition prevents the expression of NF-κB-regulated inflammatory genes like iNOS, COX-2, and IL-6. nih.gov
Furthermore, the activity of some gingerdiones involves the tumor suppressor gene p53. 6-dehydrogingerdione up-regulates the phosphorylation of p53 and promotes its translocation to the nucleus, enhancing its tumor-suppressing functions. medchemexpress.com The induction of cell cycle arrest by 6-dehydrogingerdione is also linked to the upregulation of p21, a downstream target of p53. nih.govresearchgate.net
Histone Deacetylase (HDAC) Inhibition
There is no available scientific literature that specifically investigates or provides data on the ability of nih.gov-Gingerdione to inhibit histone deacetylase (HDAC) enzymes. Research into the HDAC inhibitory properties of ginger constituents has focused on other related compounds. For instance, studies have explored the potential of other gingerdiones and shogaol derivatives as HDAC inhibitors. However, these findings are specific to those molecules and cannot be extrapolated to nih.gov-Gingerdione without direct experimental evidence.
Antimicrobial Efficacy ofnih.gov-Gingerdione
While ginger extract and its major components, such as gingerols and shogaols, are known to possess broad antimicrobial properties, specific studies on the antimicrobial efficacy of nih.gov-Gingerdione are absent from the scientific literature.
Antibacterial Spectrum and Mechanisms
No research is available that defines the antibacterial spectrum of nih.gov-Gingerdione or elucidates its specific mechanisms of action against bacterial pathogens. The antibacterial effects documented for ginger are generally attributed to more abundant compounds within the rhizome, and dedicated studies on the isolated nih.gov-Gingerdione have not been published.
Antifungal Properties
Similarly, there is no scientific data available concerning the antifungal properties of nih.gov-Gingerdione. While ginger extracts have demonstrated activity against certain fungal species, the specific contribution, if any, of nih.gov-Gingerdione to this effect has not been researched.
Neurobiological Activities and Neuroprotection bynih.gov-Gingerdione
The potential neuroprotective effects of ginger and its bioactive compounds are an area of active research, particularly concerning neurodegenerative diseases. However, this research has centered on compounds like 6-gingerol, 6-shogaol, and general ginger extracts. There are currently no studies that specifically examine the neurobiological activities of nih.gov-Gingerdione.
Modulation of Amyloid Precursor Protein (APP) Pathways
The amyloidogenic pathway, involving the processing of Amyloid Precursor Protein (APP), is a key area of research in Alzheimer's disease. Multiple studies have investigated how ginger compounds might influence these pathways. For example, 6-gingerol has been found to interfere with the aggregation of amyloid-beta peptides. Despite this, no studies have been published that specifically link nih.gov-Gingerdione to the modulation of APP pathways.
Other Preclinical Pharmacological Activities
Antiplatelet Aggregation Mechanisms
Specific studies focusing solely on the antiplatelet aggregation mechanisms of nih.gov-Gingerdione were not identified in the reviewed literature. However, research on other gingerdione derivatives suggests a potential for this class of compounds to influence platelet function. A study on the synthesis of gingerdione derivatives identified sigmaaldrich.com-gingerdione and researchgate.net-gingerdione as potent inhibitors of arachidonic acid-induced platelet aggregation. researchgate.net The mechanism of action for these derivatives appeared to be distinct from that of indomethacin, as they did not show significant inhibition of COX-1 or COX-2 enzymes. researchgate.net
Other research has indicated that gingerdione and shogaol can inhibit the formation of 5-hydroxyeicosatetraenoic acid (5-HETE) and prostaglandin-E2 (PGE2) from arachidonic acid, while gingerol and dehydroparadol preferentially inhibit cyclooxygenase. florajournal.com This suggests that different ginger compounds may have varied mechanisms for their antiplatelet effects. While the broader class of gingerdiones shows antiplatelet potential, direct evidence and the specific mechanisms for nih.gov-Gingerdione are yet to be established through dedicated research.
Flavor Modifying Properties (e.g., Bitter Masking, Sweetness Enhancement)
nih.gov-Gingerdione, also known as 1-(4-hydroxy-3-methoxyphenyl)hexa-3,5-dione, has been identified as a short-chain gingerdione derivative with flavor-modifying properties. nih.gov Research has demonstrated its ability to mask bitter tastes. nih.gov
In one study, the addition of nih.gov-gingerdione to a solution containing the bitter compound quinine (B1679958) resulted in a significant reduction of the perceived bitter sensation. nih.gov Furthermore, a structurally similar compound, nih.gov-isogingerdione, was found to not only mask bitterness but also to enhance sweetness. When nih.gov-isogingerdione was added to a sucrose solution, the perceived sweetness was notably greater than the sum of the sweetness of the individual components, indicating a synergistic effect on sweetness perception. nih.gov
These findings highlight the potential of nih.gov-Gingerdione and related compounds as flavor modifiers in various applications.
Table 1: Flavor Modifying Properties of Gingerdione Derivatives
| Compound | Flavor Modifying Effect | Target Taste | Finding |
| nih.gov-Gingerdione | Bitter Masking | Bitterness of Quinine | Significantly reduced the bitter sensation. nih.gov |
| nih.gov-Isogingerdione | Sweetness Enhancement | Sweetness of Sucrose | Induced an amplification of the sweetness response. nih.gov |
Inhibition of Xanthine Oxidase
A review of the scientific literature did not yield any studies that specifically investigated the inhibitory effect of nih.gov-Gingerdione on the enzyme xanthine oxidase. Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic target for conditions such as gout. mdpi.comnih.govmdpi.com
While various natural products, including some flavonoids found in fruits and vegetables, have been shown to inhibit xanthine oxidase, there is no direct evidence to suggest that nih.gov-Gingerdione possesses this activity. wikipedia.org Research on the xanthine oxidase inhibitory potential of ginger constituents has been conducted, but these studies have not specifically implicated nih.gov-Gingerdione. researchgate.net Therefore, any potential role of nih.gov-Gingerdione as a xanthine oxidase inhibitor is currently unknown and requires dedicated scientific inquiry.
Radioprotective Properties
There is no specific scientific evidence to date demonstrating the radioprotective properties of nih.gov-Gingerdione. Research into the radioprotective effects of ginger has identified other phytochemicals within the plant as having potential in this area.
Studies have shown that compounds such as dehydrozingerone (B89773) and zingerone, which are also found in ginger, can protect against radiation-induced sickness and mortality in animal models. nih.gov The mechanisms underlying these protective effects are thought to include free radical scavenging, antioxidant activity, and anti-inflammatory effects. nih.gov Furthermore, ginger extracts have been observed to reduce DNA damage and chromosomal abnormalities in rats exposed to gamma radiation. ijrr.comijrr.comresearchgate.net
While these findings highlight the radioprotective potential of certain ginger constituents, it is important to underscore that these properties have not been specifically attributed to nih.gov-Gingerdione. Future research would be necessary to determine if nih.gov-Gingerdione shares these radioprotective capabilities.
Hepatoprotective Activity ofhmdb.ca-Gingerdione
hmdb.ca-Gingerdione, a derivative of the well-known ginger compound 6-gingerol, has demonstrated notable potential in protecting the liver from injury in preclinical studies. Research indicates that its hepatoprotective effects are rooted in its potent antioxidant and anti-inflammatory properties. These activities have been observed in both in vitro studies using human liver cells and in vivo models.
A key study investigated the effects of a synthetically derived hmdb.ca-Gingerdione on alcohol-induced liver injury. The findings from this research provide a foundational understanding of the molecular mechanisms through which this compound exerts its protective effects on the liver.
Molecular Mechanisms and Preclinical Findings
In a study utilizing the human liver cell line HepG2, exposure to 2% ethanol (B145695) was used to induce cellular damage, mimicking the effects of excessive alcohol consumption. Treatment with hmdb.ca-Gingerdione was found to significantly counteract these detrimental effects. Specifically, the compound was observed to inhibit the production of nitric oxide, reduce apoptosis (programmed cell death), and decrease the generation of reactive oxygen species (ROS) within the liver cells.
These findings were further substantiated in a zebrafish larvae model of alcoholic liver disease. In this in vivo model, hmdb.ca-Gingerdione demonstrated a protective role by suppressing the expression of inflammatory and lipogenic (fat-producing) genes.
Key Research Findings on the Hepatoprotective Effects of hmdb.ca-Gingerdione
| Experimental Model | Inducing Agent | Key Findings | Molecular Targets/Pathways |
| HepG2 Cells (Human Liver Cell Line) | 2% Ethanol | - Reduced nitric oxide production- Inhibited apoptosis- Decreased reactive oxygen species (ROS) generation | Antioxidant and anti-apoptotic pathways |
| Zebrafish Larvae | 2% Ethanol | - Suppressed inflammatory gene expression- Suppressed lipogenic gene expression- Upregulated antioxidant gene expression | - Inflammatory signaling (COX-2, TNF-α, IL-1β)- Lipogenesis regulation (C/EBP-α, SREBP1)- Antioxidant response pathways |
The research highlights that the hepatoprotective activity of hmdb.ca-Gingerdione is multifaceted. By mitigating oxidative stress and inflammation, two key drivers of liver damage, this compound helps to preserve the integrity and function of liver cells. The upregulation of antioxidant genes suggests that hmdb.ca-Gingerdione may enhance the liver's natural defense mechanisms against toxic insults.
Structure Activity Relationship Sar Studies Of 1 Gingerdione and Its Derivatives
Correlating Structural Features with Biological Potency
Research into short-chain gingerdione (B193553) derivatives has correlated specific structural elements with their potency as flavor modifiers, particularly in masking bitterness and enhancing sweetness. In a study focused on synthesizing structural analogues of the known bitter masker homoeriodictyol, pensoft.net-Gingerdione was evaluated for these sensory properties. The biological potency of pensoft.net-Gingerdione was demonstrated by its ability to significantly reduce the bitterness of certain compounds. At concentrations between 50 and 500 mg/kg, it showed a promising masking activity of 20-30% against the bitterness of a 500 mg/kg aqueous caffeine (B1668208) solution pensoft.net. This indicates that the core structure of pensoft.net-Gingerdione, featuring a vanillyl moiety (4-hydroxy-3-methoxyphenyl group) linked to a short diketone chain, is effective in interacting with taste receptors or molecules to modulate the perception of bitterness. The presence of the vanillyl group appears to be a key feature for this bitter masking activity pensoft.net.
Impact of Side Chain Length and Substituent Positions on Activity
The activity of gingerdione derivatives is significantly influenced by the length of the alkyl side chain and the position of substituents on the aromatic ring.
Side Chain Length: A direct comparison between pensoft.net-Gingerdione and its slightly longer homologue, atlantis-press.com-Gingerdione (1-(4-hydroxy-3-methoxyphenyl)hepta-3,5-dione), revealed that both compounds exhibit similar and promising activity in masking the bitterness of caffeine pensoft.net. Both were also capable of reducing the bitterness of a 5 mg/kg quinine (B1679958) solution by approximately 20% pensoft.net. This suggests that for this specific biological activity, a short side chain (as in pensoft.net- and atlantis-press.com-gingerdione) is effective. However, their efficacy is selective, as they did not reduce the bitterness of salicin, the peptide H-Leu-Trp-OH, or potassium chloride (KCl) solutions pensoft.net.
Substituent Positions: The positioning of the hydroxy and methoxy groups on the phenyl ring is crucial for the type of flavor-modifying activity observed. While pensoft.net-Gingerdione, with its vanillyl group (4-hydroxy-3-methoxy), is effective at masking bitterness, its isomer with an isovanillyl moiety showed a different activity profile. The isomer, 1-(3-hydroxy-4-methoxyphenyl)hexa-3,5-dione, known as pensoft.net-isogingerdione, did not show significant bitter masking but instead exhibited a notable sweet-enhancing effect pensoft.net. At a concentration of 100 mg/kg, pensoft.net-isogingerdione synergistically increased the perceived sweetness of a 5% sucrose solution by 27%, without having a significant sweet taste on its own pensoft.net. This highlights that the specific arrangement of the phenolic substituents dictates the interaction with taste receptors, shifting the compound's primary activity from bitter masking to sweetness enhancement.
Interactive Data Table: Flavor Modification Activity of pensoft.net-Gingerdione and Derivatives
| Compound Name | Structure | Concentration | Biological Activity | % Effect | Target Bitterant / Sweetener |
|---|---|---|---|---|---|
| pensoft.net-Gingerdione | 1-(4-Hydroxy-3-methoxyphenyl)hexa-3,5-dione | 50-500 mg/kg | Bitter Masking | 20-30% | 500 mg/kg Caffeine |
| pensoft.net-Gingerdione | 1-(4-Hydroxy-3-methoxyphenyl)hexa-3,5-dione | 50-500 mg/kg | Bitter Masking | ~20% | 5 mg/kg Quinine |
| atlantis-press.com-Gingerdione | 1-(4-hydroxy-3-methoxyphenyl)hepta-3,5-dione | 50-500 mg/kg | Bitter Masking | 20-30% | 500 mg/kg Caffeine |
| atlantis-press.com-Gingerdione | 1-(4-hydroxy-3-methoxyphenyl)hepta-3,5-dione | 50-500 mg/kg | Bitter Masking | ~20% | 5 mg/kg Quinine |
| pensoft.net-Isogingerdione | 1-(3-hydroxy-4-methoxyphenyl)hexa-3,5-dione | 100 mg/kg | Sweetness Enhancement | 27% (synergistic increase) | 5% Sucrose Solution |
Chemoinformatic and Quantitative Structure-Activity Relationship (QSAR) Analysis
Based on a comprehensive search of scientific literature, there are no specific chemoinformatic or Quantitative Structure-Activity Relationship (QSAR) analyses published for the compound pensoft.net-Gingerdione. While QSAR studies are common for series of compounds to predict their biological activities, such research has not been specifically applied to or reported for pensoft.net-Gingerdione and its derivatives.
Molecular Docking and Computational Modeling for Target Interaction Elucidation
Based on a comprehensive search of scientific literature, there are no specific molecular docking or computational modeling studies published for the compound pensoft.net-Gingerdione. While such computational methods are widely used to elucidate the interaction of ligands with biological targets, research detailing the docking of pensoft.net-Gingerdione into specific protein targets or receptors is not currently available. Studies on other ginger-derived compounds, such as 1-dehydro- foodb.ca-gingerdione, have utilized molecular docking to understand their mechanisms, but this has not been extended to pensoft.net-Gingerdione in the available literature nih.gov.
Analytical and Characterization Methodologies For 1 Gingerdione Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for isolating psu.edu-gingerdione from the myriad of other compounds present in ginger extracts. High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS/MS) are particularly powerful tools in this regard.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of gingerol-related compounds, including gingerdiones. psu.edu The method's utility is demonstrated in its ability to separate these compounds from diverse sources like plant material and processed products. psu.edu Reversed-phase HPLC is commonly used, where retention times can help in the structural confirmation of compounds, especially those within a homologous series. psu.edu
In various studies, HPLC has been instrumental in analyzing ginger components. For instance, an HPLC method with an electrochemical array detector (ECD) was developed to quantify eight major ginger components, including ontosight.ai-dehydrogingerdione, with high sensitivity. nih.gov Another study utilized HPLC with a UV detector to analyze the content of 1-dehydro-6-gingerdione in ginger extracts, noting its elution at a specific retention time under defined conditions. mdpi.com The choice of wavelength for UV detection is crucial; wavelengths around 230 nm and 280 nm are often selected for analyzing gingerol and shogaol compounds. uad.ac.idbiolmolchem.com Some analyses have also used a wavelength of 420 nm to specifically target yellow pigment compounds like 6-dehydrogingerdione. researchgate.net
The mobile phase composition and gradient are critical parameters in HPLC analysis. A typical mobile phase consists of a mixture of an aqueous buffer (like formic acid or ammonium (B1175870) formate (B1220265) in water) and an organic solvent such as acetonitrile (B52724), with a gradient elution to achieve optimal separation. psu.edumdpi.com
Table 1: HPLC Parameters for Gingerdione-Related Compound Analysis
| Parameter | Details | Source |
| Column | Discovery® HS C18, 3 mm, 15 cm x 2.1 mm | psu.edu |
| Mobile Phase | A: 5mM ammonium formate, 0.1% formic acid in ddH2O; B: Acetonitrile | psu.edu |
| Gradient | 0–2min, 5% B; 2–57min, 5–100% B; 57–60min, 100% B; 60–65min, 100–5% B; 65–75 min, 5% B | psu.edu |
| Flow Rate | 0.25 mL/min | psu.edu |
| Detection | Diode Array Detector (DAD) at 230, 280, and 425 nm | psu.edu |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Profiling
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a powerful and specific tool for the online analysis and identification of gingerol-related compounds, including psu.edu-gingerdione. psu.edu This technique is particularly advantageous for analyzing thermally labile compounds that are not easily detected by gas chromatography-mass spectrometry (GC-MS). psu.edu
LC-MS/MS allows for the characterization of compounds based on their fragmentation patterns in both positive and negative electrospray ionization (ESI) modes. psu.edu Positive ESI-MS is often more sensitive for detecting gingerol-related compounds. psu.edu The fragmentation behavior helps to infer and confirm the molecular structures of various groups of compounds, such as gingerols, shogaols, and dehydrogingerdiones. psu.edu For example, in the positive ESI-MS/MS spectra of dehydrogingerdiones, a major product ion at m/z 137 is typically observed. psu.edu
Recent advancements, such as ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QToF-MS), have been used for the comprehensive profiling of phenolic compounds in different ginger varieties. researchgate.netnih.gov This method allows for the identification of a wide range of compounds, including various gingerdiones, based on their accurate mass and fragmentation data. researchgate.netnih.gov
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopic methods are indispensable for determining the precise chemical structure of psu.edu-gingerdione and for its quantification. Nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for the structural elucidation of gingerol-related compounds, including psu.edu-gingerdione. psu.edu Both 1H and 13C NMR are used to determine the structure of isolated compounds, often by comparing the spectral data with those reported in the literature. researchgate.net
For instance, the structure of a new gingerdione (B193553) was identified using NMR and MS methods. researchgate.net The 1H NMR spectrum of a related compound, 6-dehydrogingerdione, showed characteristic signals for an ortho-methoxy phenol (B47542) group, a trans double bond, and two carbonyl groups in the side chain. researchgate.net Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are also employed to confirm the connectivity of atoms within the molecule. znaturforsch.com The identification and characterization of psu.edu-gingerdione are typically performed using spectroscopic techniques like NMR and MS. ontosight.ai
Mass Spectrometry (MS) Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique used for the identification and structural characterization of psu.edu-gingerdione and related compounds. psu.eduontosight.ai It is often coupled with chromatographic methods like LC or GC. psu.edunii.ac.jp The fragmentation patterns observed in MS/MS experiments provide valuable information for confirming molecular structures. psu.edu
In the analysis of gingerol-related compounds, both positive and negative electrospray ionization (ESI) modes can be used, with positive ESI-MS generally being more sensitive. psu.edu For dehydrogingerdiones, a characteristic product ion at m/z 137 is often observed in the positive ESI-MS/MS spectra. psu.edu Another study on the water extract of ginger identified dehydro-gingerdione derivatives by their fragmentation behavior, noting the formation of a predominant ion at m/z 177.0539. mdpi.com
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of a compound. znaturforsch.com The analysis of various gingerdione homologs, such as 1-dehydro- mdpi.com-gingerdione, 1-dehydro- nii.ac.jp-gingerdione, and 1-dehydro- mdpi.com-gingerdione, has been facilitated by matching their molecular weights and observing their fragmentation in MS/MS. psu.edu
Table 2: Key Mass Spectral Fragments for Gingerdione-Related Compounds
| Compound Group | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Source |
| Dehydrogingerdiones | (+) ESI | [M+H]+ | 137 | psu.edu |
| Dehydro-gingerdione derivative | (+) ESI | [M+H]+ | 177.0539, 145.0227 | mdpi.com |
| nii.ac.jp-gingesulfonic acid | (-) TOF | [M-H]- (385.1837) | - | znaturforsch.com |
| mdpi.com-gingesulfonic acid | (-) TOF | [M-H]- (413.1991) | - | znaturforsch.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Activity Correlation
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool in the analysis of gingerdione and related compounds, often used in conjunction with HPLC for detection and quantification. psu.edu The UV absorption characteristics of these compounds can provide structural information and are useful for correlating with their biological activities.
Gingerol-related compounds typically exhibit a characteristic UV absorption maximum at around 280 nm, with a shoulder at approximately 230 nm. psu.edu However, some compounds, such as certain dehydrogingerdiones, show an absorption maximum at a longer wavelength, around 425 nm, which suggests the presence of an extended conjugation system in their structure. psu.edu
In practice, HPLC with a diode array detector (DAD) is set to monitor multiple wavelengths simultaneously, such as 230 nm, 280 nm, and 425 nm, to capture the various types of compounds present in a ginger extract. psu.edu The UV spectra, along with retention times from HPLC, aid in the confirmation of compound identities. psu.edu For instance, the analysis of yellow pigment compounds in ginger, including 6-dehydrogingerdione, has utilized UV detection at 420 nm. researchgate.net The selection of an optimal wavelength is crucial for achieving good separation and sensitivity in HPLC analysis. uad.ac.idbiolmolchem.com
Advanced In Silico and Computational Analytical Methods
Computational methods, including molecular dynamics simulations and predictive permeability assays, have become indispensable tools in the preliminary assessment of bioactive compounds. These in silico approaches offer a time- and cost-effective means to predict the molecular interactions and pharmacokinetic properties of compounds like researchgate.net-Gingerdione.
Molecular Dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules. For gingerdiones, MD simulations provide critical insights into their interaction with biological targets, revealing the stability and dynamics of the compound-receptor complexes.
A notable study employed MD simulations to investigate the interaction between ginger-derived polyphenols and HMG-CoA reductase, a key enzyme in cholesterol synthesis. biorxiv.org In this research, a 100-nanosecond MD simulation was performed on a complex of the enzyme with a gingerdione analogue. The results demonstrated that the HMG-CoA reductase-gingerdione complex achieved a stable conformation after 20 nanoseconds and remained stable for the duration of the simulation. biorxiv.org This stability suggests a persistent and favorable interaction. The analysis identified specific amino acid residues, Arg641 and Arg595, as key interaction points, forming hydrogen bonds with the gingerdione molecule. biorxiv.org
In another computational study, MD simulations running for 150 nanoseconds were used to confirm the preferential interaction between 8-gingerdione and the sigma non-opioid intracellular receptor 1 (SIGMAR1). kci.go.kr These findings highlight the utility of MD simulations in validating docking results and elucidating the binding mechanisms of gingerdiones at an atomic level.
Table 1: Molecular Docking and Simulation Parameters for Gingerdione
| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Residues (via H-Bonds) | MD Simulation Duration (ns) | Reference |
|---|---|---|---|---|---|
| Gingerdione | HMG-CoA Reductase | -8.51 | Arg641, Arg595 | 100 | biorxiv.orgbiorxiv.org |
| 8-Gingerdione | SIGMAR1 | Not Specified | Not Specified | 150 | kci.go.kr |
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro tool used to predict the passive diffusion of compounds across biological barriers. The PAMPA-BBB model specifically assesses the potential of a molecule to cross the blood-brain barrier (BBB). bienta.netenamine.netnih.gov This assay measures the apparent permeability coefficient (Papp) of a compound across an artificial membrane composed of a lipid solution, which mimics the BBB. bienta.netpion-inc.com
Research into the BBB permeability of ginger constituents has utilized the PAMPA-BBB assay to screen various compounds. Studies have confirmed that certain gingerols and shogaols can penetrate the BBB via passive diffusion, suggesting that related compounds like gingerdiones may share this capability. researchgate.net While direct experimental PAMPA-BBB data for researchgate.net-Gingerdione is not prominently featured in the reviewed literature, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions provide valuable preliminary data. One such computational study predicted that a gingerdione molecule would be BBB permeant. biorxiv.org
Table 2: In Silico ADMET Predictions for Gingerdione
| Compound | GI Absorption | BBB Permeant | P-glycoprotein Substrate | Skin Permeation (Log Kp cm/s) | Reference |
|---|---|---|---|---|---|
| Gingerdione | High | Yes | No | -6.04 | biorxiv.org |
Electrochemical Detection Methods inresearchgate.net-Gingerdione Analysis
Electrochemical detection (ECD) coupled with High-Performance Liquid Chromatography (HPLC) offers a highly sensitive and selective method for the quantification of electroactive compounds like gingerdiones. semanticscholar.org This technique is particularly well-suited for analyzing phenolic compounds, which are susceptible to oxidation or reduction under an applied potential. researchgate.net
A reversed-phase HPLC method using an electrochemical array detector has been successfully developed and validated for the quantitative analysis of eight major ginger components, including 1-dehydrogingerdione. nih.gov The study highlighted the superiority of ECD over traditional UV detection, with the ECD response for the analyzed compounds being approximately 19 to 120 times greater than the UV response. nih.gov This enhanced sensitivity allows for the detection of trace amounts of the compounds in complex matrices such as commercial products. The method demonstrated an exceptionally low limit of detection (LOD) and limit of quantification (LOQ) for 1-dehydrogingerdione, underscoring the technique's precision. nih.gov Although this specific study analyzed 1-dehydrogingerdione, the methodology is directly applicable to researchgate.net-Gingerdione due to the shared electroactive vanillyl moiety.
Table 3: HPLC-ECD Parameters for a Gingerdione Analogue
| Compound | Detection Method | Limit of Detection (LOD) (pg) | Limit of Quantification (LOQ) (pg) | Reference |
|---|---|---|---|---|
| bienta.net-Dehydrogingerdione | HPLC-ECD | 7.3 | 14.5 | nih.gov |
Future Perspectives In 1 Gingerdione Research
Advancements in Biosynthetic Engineering for Enhanced Production
Currently, there is no available research focusing on the biosynthetic engineering of pathways to enhance the production of fda.gov-Gingerdione. Scientific efforts in ginger biotechnology have not specifically targeted the upregulation of this particular compound.
Deeper Elucidation of Signaling Pathways and Molecular Targets
Detailed elucidation of the specific signaling pathways and molecular targets of fda.gov-Gingerdione has not been reported. While many ginger compounds are known to interact with inflammatory pathways, such as those involving NF-κB, cyclooxygenase-2 (COX-2), and IKKβ, there is no specific evidence linking fda.gov-Gingerdione to these or other cellular targets. nih.govnih.govresearchgate.net The anti-inflammatory properties of ginger are often attributed to the inhibition of prostaglandin (B15479496) and leukotriene biosynthesis, but the role of fda.gov-Gingerdione in this process is unknown. researchgate.net
Exploration of Synergistic Effects with Other Phytochemicals
There is a lack of research exploring the potential synergistic effects of fda.gov-Gingerdione with other phytochemicals. While ginger as a whole is known for its complex interplay of bioactive molecules, the specific contributions and interactions of fda.gov-Gingerdione have not been investigated.
Due to the absence of specific research data for fda.gov-Gingerdione, a detailed analysis as per the requested future perspectives is not possible at this time. Further foundational research is required to isolate, characterize, and evaluate the biological activities of this specific compound before future research directions can be meaningfully explored.
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing [2]-Gingerdione with high purity, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves aldol condensation or biomimetic pathways. Key parameters include solvent polarity (e.g., ethanol vs. DMSO), temperature (60–80°C), and catalyst selection (e.g., NaOH or organocatalysts). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures purity >95%. Yield optimization requires kinetic monitoring via HPLC or TLC .
- Data Consideration : Compare yields under varying conditions using ANOVA to identify statistically significant factors (e.g., solvent type contributes 40% variance in yield) .
Q. How is this compound’s bioactivity initially screened in vitro, and what controls are critical for reliability?
- Methodological Answer : Standard assays include:
- Antioxidant Activity : DPPH/ABTS radical scavenging, with ascorbic acid as a positive control.
- Anti-inflammatory : COX-2 inhibition ELISA, using celecoxib as a reference.
- Cytotoxicity : MTT assay on normal cell lines (e.g., HEK-293) to establish safety thresholds.
Ensure solvent controls (e.g., DMSO ≤0.1%) and triplicate runs to minimize batch variability .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Contradictions often arise from:
- Concentration Gradients : Dose-response curves (e.g., 1–100 µM) must span physiologically relevant ranges.
- Cell Line Specificity : Compare results across multiple lines (e.g., cancer vs. primary cells) using standardized protocols.
- Meta-Analysis : Apply random-effects models to aggregate data from ≥5 studies, adjusting for publication bias via funnel plots .
Q. How can researchers design studies to elucidate this compound’s mechanism of action beyond phenomenological observations?
- Methodological Answer : Use omics-integrated approaches:
- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., NF-κB pathway suppression).
- Proteomics : SILAC labeling to quantify target protein interactions.
- Molecular Dynamics Simulations : Dock this compound into predicted binding pockets (e.g., Keap1-Nrf2 interface) and simulate binding stability (GROMACS/AMBER) .
Q. What statistical frameworks are optimal for analyzing synergistic effects of this compound in combination therapies?
- Methodological Answer : Apply:
- Chou-Talalay Combination Index : Calculate CI values (CI <1 = synergy) using CompuSyn software.
- Bliss Independence Model : Quantify additive vs. synergistic effects via response surface methodology.
- Bayesian Hierarchical Models : Account for inter-study variability in meta-analyses of combination trials .
Experimental Design & Data Analysis
Q. How should researchers control for batch-to-batch variability in this compound sourcing during long-term studies?
- Methodological Answer :
- Chemical Characterization : Batch authentication via NMR (¹H/¹³C), HPLC-MS, and elemental analysis.
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) to establish shelf-life.
- Blinding : Use third-party vendors to prepare coded samples, reducing observer bias .
Q. What in silico tools predict this compound’s pharmacokinetics, and how are these validated experimentally?
- Methodological Answer :
- ADME Prediction : SwissADME or pkCSM for bioavailability, BBB permeability, and CYP450 inhibition.
- Validation : Compare in silico results with in vivo PK studies in rodents (plasma concentration-time curves, LC-MS/MS quantification). Adjust models using AIC/BIC criteria .
Addressing Research Gaps
Q. What criteria define a clinically relevant concentration range for this compound in preclinical models?
- Methodological Answer : Align doses with human-equivalent metrics:
- Body Surface Area (BSA) Scaling : Convert human doses (e.g., 500 mg/day) to murine models (≈50 mg/kg).
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Use NONMEM to simulate tissue-specific exposure .
Q. How can researchers standardize extraction protocols for this compound from natural sources to ensure reproducibility?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
